Tris(4-bromophenyl)amine

Beschreibung

The exact mass of the compound Tris(4-bromophenyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86666. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(4-bromophenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-bromophenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

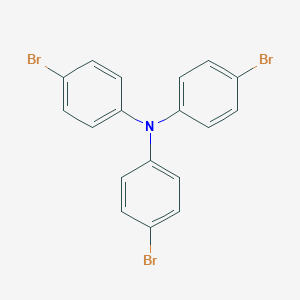

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N,N-bis(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXVCYGHAUGABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347202 | |

| Record name | Tris(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-58-9 | |

| Record name | Tris(4-bromophenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4316-58-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(4-bromophenyl)amine: A Comprehensive Technical Guide

CAS Number: 4316-58-9

This technical guide provides an in-depth overview of Tris(4-bromophenyl)amine, a key building block in the development of advanced organic materials. It is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development. This document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.

Core Properties

Tris(4-bromophenyl)amine is a triarylamine compound characterized by a central nitrogen atom bonded to three 4-bromophenyl groups. Its chemical structure lends itself to a range of applications, particularly in the synthesis of hole-transporting materials and luminescent polymers.

Physicochemical Data

A summary of the key physicochemical properties of Tris(4-bromophenyl)amine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4316-58-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₂Br₃N | [1][3][6] |

| Molecular Weight | 482.01 g/mol | [3][5] |

| Appearance | White to pale green crystalline powder | [4][7] |

| Melting Point | 141-143 °C (lit.) | [1][4][5][8] |

| Boiling Point | 514.9 ± 45.0 °C at 760 mmHg | [1][4] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in toluene | [4][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][4] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of Tris(4-bromophenyl)amine.

| Spectral Data | Key Features |

| ¹H NMR (CDCl₃) | The spectrum typically shows two doublets in the aromatic region, corresponding to the ortho and meta protons of the bromophenyl groups.[2][10] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| FT-IR | Characteristic peaks for C-N stretching, C-Br stretching, and aromatic C-H and C=C vibrations are observed. |

Synthesis and Purification Protocols

The synthesis of Tris(4-bromophenyl)amine can be achieved through several established cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most common and effective routes.

Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Reaction Scheme:

References

- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Tris(4-bromophenyl)amine(4316-58-9) 1H NMR spectrum [chemicalbook.com]

- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tris(4-bromophenyl)amine | C18H12Br3N | CID 258027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. Tris(4-bromophenyl)amine | 4316-58-9 [chemicalbook.com]

- 10. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to Tris(4-bromophenyl)amine for Advanced Research

This technical guide provides a comprehensive overview of Tris(4-bromophenyl)amine, a critical building block in the fields of organic electronics and materials science. Tailored for researchers, scientists, and professionals in drug development and materials engineering, this document details the molecule's physicochemical properties, synthesis protocols, and its pivotal role in the development of advanced functional materials.

Core Molecular Data

Tris(4-bromophenyl)amine is a triarylamine derivative characterized by three 4-bromophenyl groups attached to a central nitrogen atom. Its structure makes it an excellent precursor for the synthesis of a wide array of organic materials through cross-coupling reactions.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₈H₁₂Br₃N[1][2] |

| Molecular Weight | 482.01 g/mol [3][4][5] |

| CAS Number | 4316-58-9[1][2] |

| Appearance | Off-white to pale green powder |

| Melting Point | 141-143 °C[3][4][6] |

| Boiling Point | 514.9 ± 45.0 °C at 760 mmHg[2][6] |

| Density | 1.8 ± 0.1 g/cm³[2][6] |

| IUPAC Name | 4-bromo-N,N-bis(4-bromophenyl)aniline[1] |

Synthesis and Experimental Protocols

Tris(4-bromophenyl)amine is primarily synthesized through the electrophilic bromination of triphenylamine (B166846). The bromine atoms serve as versatile handles for subsequent functionalization, typically via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to construct more complex, conjugated systems for electronic applications.[1][6]

Experimental Protocol: Synthesis via Direct Bromination of Triphenylamine

This protocol details a common laboratory-scale synthesis of Tris(4-bromophenyl)amine.[7]

Materials:

-

Triphenylamine (1.2 g, 5 mmol)

-

Chloroform (B151607) (8 mL total)

-

Bromine (0.5 mL, 20 mmol)

-

Water

Procedure:

-

Dissolution: Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (0.5 mL dissolved in 3 mL of chloroform) to the reaction mixture over 30 minutes. The solution will turn a distinct green color.

-

Reaction: Stir the resulting green solution for an additional hour at 0 °C.

-

Precipitation: Pour the reaction mixture into a 20 mL solution of a 1:1 ethanol:water mixture. This will cause the product to precipitate out of the solution.

-

Filtration: Filter the solid product under vacuum.

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot chloroform (approx. 4 mL).

-

Crystallization: Add 15 mL of hot ethanol to the chloroform solution. Allow the product to crystallize overnight at -18 °C.

-

Isolation: Isolate the purified crystals by filtration and dry under vacuum.

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of Tris(4-bromophenyl)amine.

Core Applications and Logical Relationships

Tris(4-bromophenyl)amine is a cornerstone intermediate in materials science, primarily for its role in organic electronics. The bromine substituents are key functionalization points for building larger, conjugated molecules used in Organic Light-Emitting Diodes (OLEDs) and Covalent-Organic Polymers (COPs).[1][6]

In OLEDs, derivatives of Tris(4-bromophenyl)amine are frequently used as hole-transporting materials (HTMs). The triphenylamine core provides good hole mobility and the ability to form stable amorphous films, which are crucial for device efficiency and longevity.[8] The bromo-substituents allow for tuning of the electronic properties and for building extended molecular structures that enhance charge transport.[6][8]

The logical relationship for its application in OLED material synthesis is outlined in the diagram below.

Caption: Role of Tris(4-bromophenyl)amine in OLED material development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Tris(4-bromophenyl)amine from Triphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(4-bromophenyl)amine from triphenylamine (B166846), a key intermediate in the development of advanced materials for organic electronics. This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents comparative data to aid in the selection of the most suitable synthetic route.

Introduction

Tris(4-bromophenyl)amine is a triphenylamine derivative characterized by the presence of three bromine atoms at the para positions of the phenyl rings.[1] This symmetrical, star-shaped molecule serves as a versatile building block in the synthesis of a wide range of functional organic materials.[1] Its unique electronic and photophysical properties make it a valuable precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and porous luminescent covalent-organic polymers (COPs).[1] The synthesis of high-purity tris(4-bromophenyl)amine is therefore a critical step in the advancement of these technologies.[2]

The primary synthetic route to tris(4-bromophenyl)amine is the direct electrophilic bromination of triphenylamine.[1] This guide will focus on two common methods for this transformation: direct bromination using molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).

Reaction Mechanism and Synthesis Workflow

The synthesis of tris(4-bromophenyl)amine from triphenylamine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the central nitrogen atom of triphenylamine activates the three phenyl rings, making them susceptible to electrophilic attack. The bromine atoms are directed to the para positions due to steric hindrance at the ortho positions and the electronic-directing effect of the amine group.

Below is a diagram illustrating the general mechanism of electrophilic aromatic substitution and the overall experimental workflow for the synthesis of tris(4-bromophenyl)amine.

Comparative Synthesis Data

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data for the two primary synthetic methods.

| Parameter | Method 1: Bromine (Br₂) | Method 2: N-Bromosuccinimide (NBS) |

| Starting Material | Triphenylamine | Triphenylamine |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Chloroform (B151607) | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reported Yield | 84%[1] | 62%[1] |

| Purity | High (after recrystallization) | High (after purification) |

| Key Advantages | Higher reported yield | Milder, more selective reagent |

| Key Disadvantages | Use of hazardous bromine | Lower reported yield |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of tris(4-bromophenyl)amine using both molecular bromine and N-bromosuccinimide.

Method 1: Synthesis using Bromine (Br₂)

This protocol is adapted from a literature procedure.[3]

Materials:

-

Triphenylamine (1.2 g, 5 mmol)

-

Chloroform (8 mL)

-

Bromine (0.5 mL, dissolved in 3 mL of chloroform, 20 mmol)

-

Water

Procedure:

-

Dissolve triphenylamine (1.2 g, 5 mmol) in 5 mL of chloroform in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (0.5 mL in 3 mL of chloroform) to the stirred triphenylamine solution over a period of 30 minutes.

-

After the addition is complete, continue stirring the resulting green solution at 0 °C for an additional hour.

-

Pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water (20 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with the ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot chloroform (approximately 4 mL).

-

Add hot ethanol (approximately 15 mL) to the chloroform solution to induce crystallization.

-

Allow the solution to cool to room temperature and then place it at -18 °C overnight to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Method 2: Synthesis using N-Bromosuccinimide (NBS)

This protocol is based on a general procedure for the bromination of triphenylamine.[1]

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

2 M Hydrochloric acid (HCl)

-

Ethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

In a three-necked flask, dissolve triphenylamine in anhydrous DMF at 0 °C.

-

Slowly add a solution of N-bromosuccinimide (3.3 equivalents) in anhydrous DMF to the triphenylamine solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Terminate the reaction by adding 2 M HCl.

-

Extract the product with ethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane (e.g., 1:10 v/v) to afford the white solid product.

Characterization of Tris(4-bromophenyl)amine

The identity and purity of the synthesized tris(4-bromophenyl)amine can be confirmed using various analytical techniques.

-

Melting Point: The reported melting point of tris(4-bromophenyl)amine is in the range of 141-143 °C.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): The molecular weight of tris(4-bromophenyl)amine is 482.01 g/mol , which can be verified by mass spectrometry.

Conclusion

The synthesis of tris(4-bromophenyl)amine from triphenylamine is a well-established and efficient process. The choice between using molecular bromine or N-bromosuccinimide as the brominating agent will depend on the specific requirements of the researcher, including desired yield, safety considerations, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully synthesizing this important building block for advanced organic materials. Proper purification, typically through recrystallization, is crucial to obtain a high-purity product suitable for applications in organic electronics.

References

Characterization of Tris(4-bromophenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tris(4-bromophenyl)amine, with a focus on its Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate its application in research and development.

Core Data: NMR Spectroscopic Analysis

The structural elucidation of Tris(4-bromophenyl)amine is routinely achieved using ¹H and ¹³C NMR spectroscopy. The following tables summarize the key quantitative NMR data obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for this analysis.

Table 1: ¹H NMR Spectral Data of Tris(4-bromophenyl)amine in CDCl₃

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 7.32 - 7.37 | Doublet | 8.84 | 6H | Ar-H (ortho to N) |

| B | 6.90 - 6.94 | Doublet | 8.84 | 6H | Ar-H (meta to N) |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the spectrometer frequency and sample concentration.[1]

Table 2: ¹³C NMR Spectral Data of Tris(4-bromophenyl)amine in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-N | 145.9 |

| C-Br | 117.0 |

| C-H (ortho to N) | 132.8 |

| C-H (meta to N) | 125.5 |

Note: The assignments are based on the expected electronic environment of the carbon atoms in the molecule.

Experimental Protocols

Synthesis of Tris(4-bromophenyl)amine via Bromination of Triphenylamine (B166846)

A standard method for the synthesis of Tris(4-bromophenyl)amine involves the electrophilic bromination of triphenylamine.[2]

Materials:

-

Triphenylamine (1.0 eq)

-

Bromine (3.0 - 3.3 eq)

-

Chloroform (anhydrous)

-

Water

Procedure:

-

Dissolve triphenylamine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine in chloroform to the cooled triphenylamine solution over a period of 30-60 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform/ethanol.[2]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified Tris(4-bromophenyl)amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

A standard protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer is as follows:

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Visualizations

Molecular Structure of Tris(4-bromophenyl)amine

Caption: Molecular structure of Tris(4-bromophenyl)amine.

Experimental Workflow for Characterization

Caption: Workflow for synthesis and NMR characterization.

References

In-Depth Technical Guide: Tris(4-bromophenyl)amine Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tris(4-bromophenyl)amine, a molecule of significant interest in materials science and as a building block in organic synthesis. This document outlines the experimental protocols for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. All quantitative data is presented in clearly structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Tris(4-bromophenyl)amine is a triphenylamine (B166846) derivative where each of the phenyl rings is substituted with a bromine atom at the para position. Its propeller-like, three-dimensional structure and electron-rich nature make it a versatile component in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A thorough understanding of its solid-state structure is paramount for predicting and tuning the properties of materials derived from it. This guide presents a detailed crystallographic analysis of tris(4-bromophenyl)amine, providing foundational data for researchers in the field.

Experimental Protocols

Synthesis of Tris(4-bromophenyl)amine

A common and effective method for the synthesis of tris(4-bromophenyl)amine is the direct bromination of triphenylamine.

Materials:

-

Triphenylamine

-

Bromine

-

Water

Procedure:

-

Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure tris(4-bromophenyl)amine as a crystalline solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

Procedure (Slow Evaporation):

-

Dissolve the purified tris(4-bromophenyl)amine in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Over a period of several days to a week, single crystals of sufficient size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

A suitable single crystal of tris(4-bromophenyl)amine is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

-

The collected data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as PLATON and by checking the final R-factors. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation

The crystallographic data for tris(4-bromophenyl)amine (CCDC Deposition Number: 786796) is summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₈H₁₂Br₃N |

| Formula weight | 482.01 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.913(2) Å |

| b | 15.688(3) Å |

| c | 10.368(2) Å |

| α | 90° |

| β | 108.01(3)° |

| γ | 90° |

| Volume | 1689.4(6) ų |

| Z | 4 |

| Density (calculated) | 1.895 Mg/m³ |

| Absorption coefficient | 6.899 mm⁻¹ |

| F(000) | 920 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.48 to 27.50° |

| Index ranges | -14<=h<=14, -20<=k<=20, -13<=l<=13 |

| Reflections collected | 15412 |

| Independent reflections | 3871 [R(int) = 0.0416] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.5321 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3871 / 0 / 208 |

| Goodness-of-fit on F² | 1.037 |

| Final R indices [I>2sigma(I)] | R1 = 0.0275, wR2 = 0.0617 |

| R indices (all data) | R1 = 0.0368, wR2 = 0.0654 |

| Largest diff. peak and hole | 0.528 and -0.473 e.Å⁻³ |

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Br(1) | C(4) | 1.904(2) |

| Br(2) | C(10) | 1.905(2) |

| Br(3) | C(16) | 1.906(2) |

| N(1) | C(1) | 1.428(3) |

| N(1) | C(7) | 1.430(3) |

| N(1) | C(13) | 1.429(3) |

| C(1) | C(2) | 1.389(3) |

| C(1) | C(6) | 1.391(3) |

| C(2) | C(3) | 1.385(4) |

| C(3) | C(4) | 1.381(4) |

| C(4) | C(5) | 1.382(4) |

| C(5) | C(6) | 1.384(4) |

Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(1) | N(1) | C(7) | 118.8(2) |

| C(1) | N(1) | C(13) | 119.5(2) |

| C(7) | N(1) | C(13) | 121.7(2) |

| N(1) | C(1) | C(2) | 120.9(2) |

| N(1) | C(1) | C(6) | 120.5(2) |

| C(2) | C(1) | C(6) | 118.6(2) |

| C(3) | C(4) | Br(1) | 119.5(2) |

| C(5) | C(4) | Br(1) | 119.6(2) |

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of tris(4-bromophenyl)amine.

Caption: Workflow from synthesis to crystal structure validation.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of tris(4-bromophenyl)amine. The experimental protocols for synthesis and single-crystal X-ray diffraction have been outlined, and the resulting crystallographic data has been presented in a clear, tabular format. The provided visualizations of the molecular structure and experimental workflow serve to further clarify the key aspects of this analysis. This comprehensive information is intended to be a valuable resource for researchers and professionals working with triphenylamine derivatives and their applications in materials science and drug development, enabling a deeper understanding of the structure-property relationships of this important molecule.

Navigating the Solubility of Tris(4-bromophenyl)amine: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of tris(4-bromophenyl)amine in common organic solvents, providing a critical resource for scientists and professionals in materials science and drug development. This guide offers a summary of known solubility properties, detailed experimental protocols for quantitative determination, and a look into its applications.

Tris(4-bromophenyl)amine is a key building block in the synthesis of advanced functional materials, particularly in the realm of organic electronics.[1] Its utility as a precursor to porous luminescent covalent-organic polymers (COPs) and as a hole-transporting material in devices like organic light-emitting diodes (OLEDs) underscores the importance of understanding its fundamental physicochemical properties.[1][2] Among these, solubility in organic solvents is a critical parameter that governs its processability, reactivity in solution-phase synthesis, and purification methods such as recrystallization.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for tris(4-bromophenyl)amine in various organic solvents. While qualitative descriptions of its solubility are available, precise measurements in formats such as grams per 100 mL or moles per liter at defined temperatures are not extensively reported. The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Source |

| Toluene | Soluble | [3][4][5][6] |

| Dichloromethane (DCM) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Water | Insoluble | [2] |

| Alcohols | Insoluble | [2] |

The lack of precise quantitative data highlights a knowledge gap in the fundamental characterization of this widely used compound. For applications requiring accurate concentration control, such as in the formulation of inks for printed electronics or in kinetic studies of polymerization, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of tris(4-bromophenyl)amine in a selected organic solvent at a specific temperature.

Materials:

-

Tris(4-bromophenyl)amine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Spectrophotometer (optional, for concentration determination)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tris(4-bromophenyl)amine to a pre-weighed scintillation vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Determine the concentration of tris(4-bromophenyl)amine in the filtrate. This can be achieved through several methods:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. Weigh the remaining solid residue.

-

Spectroscopic Method: If tris(4-bromophenyl)amine has a distinct chromophore, a calibration curve can be generated using solutions of known concentrations. The absorbance of the filtered saturated solution can then be measured to determine its concentration.

-

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of residue in g / volume of filtrate in mL) x 100

-

Solubility ( g/100 g solvent) = (mass of residue in g / mass of solvent in g) x 100

-

-

Spectroscopic Method:

-

Determine the concentration from the calibration curve and express it in the desired units (e.g., mol/L or g/L).

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for tris(4-bromophenyl)amine and the chosen solvent for specific handling and disposal instructions.

Visualizing the Application: Synthesis of a Covalent-Organic Polymer

Tris(4-bromophenyl)amine serves as a tripodal monomer in the synthesis of porous covalent-organic polymers (COPs). The following diagram illustrates a generalized workflow for the synthesis of a COP from tris(4-bromophenyl)amine via a Yamamoto cross-coupling reaction.

Caption: A generalized workflow for the synthesis of a covalent-organic polymer.

This in-depth guide provides a comprehensive overview of the current knowledge on the solubility of tris(4-bromophenyl)amine. While quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols presented here offer a solid foundation for researchers working with this important molecule. The provided workflow for COP synthesis further illustrates the practical context in which the solubility of tris(4-bromophenyl)amine is a critical consideration.

References

- 1. Page loading... [guidechem.com]

- 2. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

- 3. Tris(4-bromophenyl)amine, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Tris(4-bromophenyl)amine | 4316-58-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Tris(4-bromophenyl)amine, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

An In-depth Technical Guide to the Thermal Properties of Tris(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of Tris(4-bromophenyl)amine (TBPA), a key intermediate in the synthesis of advanced materials for organic electronics.[1][2] This document consolidates available data on its physical properties and outlines standard methodologies for thermal analysis critical to its application in research and development.

Core Thermal Properties

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 141-143 °C | Commonly cited range.[3][4] |

| 141-147 °C | General range from various suppliers. | |

| 141-143ºC | Reported in the context of OLED production.[1] | |

| Decomposition Temperature (Td) | Data not available | TGA analysis would be required to determine the temperature at which the compound begins to degrade. |

| Glass Transition Temperature (Tg) | Data not available | DSC analysis would be necessary to identify the temperature at which an amorphous solid form of the compound transitions to a rubbery state. |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of Tris(4-bromophenyl)amine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized experimental protocols for these techniques as they would be applied to a solid organic compound like TBPA.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of Tris(4-bromophenyl)amine.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss and certified magnetic standards for temperature).

-

Sample Preparation: Place 5-10 mg of Tris(4-bromophenyl)amine into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C) and then ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) or as the onset temperature of the major decomposition step, determined from the intersection of the baseline and the tangent of the decomposition curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of Tris(4-bromophenyl)amine.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of Tris(4-bromophenyl)amine into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Heat-Cool-Heat Cycle: To observe a glass transition, it is often necessary to first melt the crystalline material and then rapidly cool it to create an amorphous state.

-

Initial Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 160 °C) at a controlled rate (e.g., 10 °C/min). This will provide the melting endotherm.

-

Controlled Cooling: Cool the sample at a rapid, controlled rate (e.g., 50-100 °C/min) to a temperature below the expected Tg (e.g., -20 °C).

-

Second Heating: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point. The glass transition will appear as a step-like change in the heat flow curve during this heating cycle.

-

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the peak temperature of the melting endotherm during the first heating cycle.

-

Glass Transition Temperature (Tg): Determined from the midpoint of the step transition in the heat flow curve during the second heating cycle.

-

Workflow for Thermal Characterization

The following diagram illustrates a standard workflow for the thermal characterization of a research compound like Tris(4-bromophenyl)amine.

Caption: Workflow for the synthesis and thermal analysis of Tris(4-bromophenyl)amine.

Signaling Pathways and Logical Relationships in Material Science

In the context of material science and drug development, understanding the relationship between molecular structure and material properties is paramount. For hole-transporting materials like Tris(4-bromophenyl)amine derivatives, thermal stability is a key parameter influencing device lifetime and performance in applications such as OLEDs.

Caption: Structure-property relationships for Tris(4-bromophenyl)amine in organic electronics.

References

A Technical Guide to the Electrochemical Properties of Tris(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-bromophenyl)amine (TBPA) is a triarylamine derivative of significant interest in the fields of organic electronics, materials science, and synthetic chemistry. Its well-defined electrochemical behavior, characterized by a stable, reversible one-electron oxidation, makes it a valuable compound for a range of applications. This technical guide provides an in-depth overview of the core electrochemical properties of TBPA, detailed experimental protocols for its characterization, and a summary of its key applications.

Core Electrochemical Properties

Tris(4-bromophenyl)amine undergoes a reversible one-electron oxidation to form a stable radical cation, often referred to as "Magic Blue" in its salt form.[1][2] This property is central to its utility as a chemical oxidant and a hole-transporting material. The electrochemical parameters of TBPA are highly dependent on the solvent and supporting electrolyte used in the measurement.

Data Presentation: Electrochemical Parameters

| Parameter | Value | Conditions | Reference Electrode | Source |

| Oxidation Potential (Eox) | +1.10 V | Acetonitrile | SCE | [1] |

| Oxidation Potential (E1/2) | +0.38 V | Dichloromethane | Fc/Fc+ | [1] |

| Reduction Potential (Ered) of [(4-BrC6H4)3N]+ | 0.67 V | Acetonitrile | Fc/Fc+ | [2] |

| Reduction Potential (Ered) of [(4-BrC6H4)3N]+ | 0.70 V | Dichloromethane | Fc/Fc+ | [2] |

Note: The oxidation potential of the neutral compound and the reduction potential of its radical cation are thermodynamically related and describe the same redox couple.

The electron-withdrawing nature of the bromine substituents makes tris(4-bromophenyl)amine a more powerful oxidant compared to derivatives with electron-donating groups, such as tris(4-methylphenyl)amine.[1] The stability of the resulting radical cation is a key feature, allowing for its isolation and use as a stoichiometric oxidant.[1][3]

Experimental Protocols

The primary technique for investigating the electrochemical properties of tris(4-bromophenyl)amine is cyclic voltammetry (CV).[1]

Cyclic Voltammetry of Tris(4-bromophenyl)amine

Objective: To determine the oxidation potential and assess the reversibility of the redox process of tris(4-bromophenyl)amine.

Materials:

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc+) internal standard can also be used.

-

Counter Electrode: Platinum wire or gauze

-

Electrochemical Cell

-

Potentiostat

-

Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) or Tetrabutylammonium perchlorate (B79767) (TBAP)

-

Analyte: Tris(4-bromophenyl)amine (1-5 mM)

-

Inert gas: Nitrogen or Argon for deaeration

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a final concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve tris(4-bromophenyl)amine in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in the solvent to be used for the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

-

Deaeration: Purge the solution with an inert gas (N2 or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no redox reaction occurs (e.g., 0 V vs. SCE) to a potential sufficiently positive to oxidize the analyte (e.g., +1.5 V vs. SCE) and back to the initial potential.

-

Set the scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Perform measurements at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2, which is an approximation of the formal redox potential.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio of unity is indicative of a stable radical cation.

-

Visualizations

Electrochemical Oxidation of Tris(4-bromophenyl)amine

Caption: Reversible one-electron oxidation of tris(4-bromophenyl)amine at an electrode surface.

Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for performing cyclic voltammetry on tris(4-bromophenyl)amine.

Applications in Research and Development

The well-defined electrochemical properties of tris(4-bromophenyl)amine make it a versatile tool in several areas:

-

Redox Mediator: The stable radical cation of TBPA can act as a homogeneous one-electron oxidant for substrates that are difficult to oxidize directly at an electrode surface, preventing electrode fouling.[4] This is particularly relevant in electrosynthesis.

-

Hole-Transporting Materials: The ability of TBPA to be easily oxidized and form a stable cation makes it a fundamental building block for hole-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Synthesis of Advanced Materials: Tris(4-bromophenyl)amine serves as a key intermediate in the synthesis of porous luminescent covalent-organic polymers (COPs).[5][6]

Conclusion

Tris(4-bromophenyl)amine possesses robust and well-characterized electrochemical properties, centered around its reversible one-electron oxidation to a stable radical cation. Understanding these properties through techniques like cyclic voltammetry is crucial for its application as a redox mediator and a building block for advanced organic electronic materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

- 1. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

- 2. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tris(4-bromophenyl)amine | 4316-58-9 [chemicalbook.com]

- 6. トリス(4-ブロモフェニル)アミン 98% | Sigma-Aldrich [sigmaaldrich.com]

The Synthesis of "Magic Blue": A Technical Guide to a Potent One-Electron Oxidant

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, properties, and reaction mechanisms of Tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commercially known as "Magic Blue." This stable radical cation is a powerful one-electron oxidant widely employed in organic and organometallic chemistry. Its utility stems from its high redox potential and its ability to participate in clean electron-transfer reactions.

Physicochemical and Spectroscopic Data

Quantitative data for Tris(4-bromophenyl)amine and its oxidized form, "Magic Blue," are summarized below for easy reference and comparison.

| Property | Tris(4-bromophenyl)amine (Starting Material) | "Magic Blue" (Oxidant) |

| Molecular Formula | C₁₈H₁₂Br₃N | [(4-BrC₆H₄)₃N]SbCl₆ |

| Molar Mass | 482.00 g/mol | 816.47 g/mol [1] |

| Appearance | Off-white to pale yellow solid | Deep blue solid[1][2] |

| CAS Number | 4316-58-9 | 24964-91-8[2] |

| Solubility | Soluble in many organic solvents | Soluble in acetonitrile (B52724) and dichloromethane[1][2] |

| Melting Point | Not reported | 141-142 °C (decomposes)[1] |

| Redox Potential | - | 0.70 V vs Fc/Fc⁺ (in CH₂Cl₂)[1] ~1.1 V vs SCE[2] |

| UV-Vis (λmax) | Not applicable | 728 nm (in CH₂Cl₂) |

| Molar Absorptivity (ε) | Not applicable | 28200 cm⁻¹ M⁻¹ |

| EPR g-value | Not applicable | ~2.0036[3] |

Experimental Protocol: Synthesis of "Magic Blue"

The synthesis of "Magic Blue" involves the one-electron oxidation of Tris(4-bromophenyl)amine. The original method, and the one most commonly cited, utilizes antimony pentachloride as the oxidizing agent.[2][4]

Materials:

-

Tris(4-bromophenyl)amine

-

Antimony pentachloride (SbCl₅)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Tris(4-bromophenyl)amine in anhydrous dichloromethane.

-

Addition of Oxidant: While stirring the solution, slowly add a solution of antimony pentachloride in anhydrous dichloromethane dropwise. A stoichiometric amount of SbCl₅ is typically used. The reaction is instantaneous, and the solution will immediately turn a deep blue color upon the addition of the oxidant.

-

Precipitation: Continue stirring for a short period (e.g., 15-30 minutes) at room temperature to ensure complete reaction. The product, "Magic Blue," is sparingly soluble in dichloromethane and will begin to precipitate. To enhance precipitation, anhydrous diethyl ether can be slowly added to the reaction mixture.

-

Isolation and Purification: Collect the resulting deep blue crystalline solid by filtration under an inert atmosphere. Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Storage: Dry the purified "Magic Blue" under high vacuum. The final product is an air-stable, deep blue solid.[2] It should be stored in a desiccator to protect it from moisture.

Yield:

Reaction Mechanism and Visualization

The synthesis of "Magic Blue" proceeds through a straightforward single-electron transfer (SET) mechanism. The lone pair of electrons on the nitrogen atom of Tris(4-bromophenyl)amine is transferred to the Lewis acidic antimony pentachloride. This oxidation results in the formation of the stable radical cation, Tris(4-bromophenyl)ammoniumyl, and the hexachloroantimonate anion.

Caption: Synthesis of "Magic Blue" via Single-Electron Transfer.

Experimental Workflow

The overall experimental workflow for the synthesis of "Magic Blue" is outlined in the diagram below.

Caption: Workflow for the Synthesis of "Magic Blue".

Logical Relationship of Key Species

The relationship between the starting material, the oxidant, and the final product is a fundamental acid-base and redox interaction.

Caption: Logical Relationship of Species in "Magic Blue" Synthesis.

References

- 1. Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Cation-radicals: tris-(p-bromophenyl)amminium perchlorate and hexachloroantimonate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Photophysical Properties of Tris(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-bromophenyl)amine is a key synthetic intermediate extensively utilized in the development of advanced organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its triphenylamine (B166846) core provides excellent hole-transporting capabilities, while the bromo-substituents offer reactive sites for further molecular engineering through cross-coupling reactions.[1] Understanding the fundamental photophysical properties of this foundational molecule is crucial for the rational design of novel materials with tailored optoelectronic functions. This technical guide provides a summary of the available photophysical data for tris(4-bromophenyl)amine and its derivatives, outlines the experimental protocols for their characterization, and presents logical workflows for these investigations.

Photophysical Data

A comprehensive review of the scientific literature reveals that while tris(4-bromophenyl)amine is a widely used precursor, detailed photophysical characterization of the neutral molecule is not extensively reported. Much of the existing literature focuses on the properties of its stable radical cation ("Magic Blue") or its more complex derivatives.

The primary photophysical data available for the neutral tris(4-bromophenyl)amine is its absorption maximum.

Table 1: Photophysical Properties of Tris(4-bromophenyl)amine

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 315 nm | Ethanol | [2] |

| Emission Maximum (λem) | Not Reported | - | - |

| Fluorescence Quantum Yield (Φf) | Not Reported | - | - |

| Excited-State Lifetime (τ) | Not Reported | - | - |

To provide context for the expected photophysical behavior of tris(4-bromophenyl)amine, the properties of a closely related derivative, tris(4-phenoxyphenyl)amine, are presented in Table 2. The addition of phenoxy groups results in a slight red-shift in the absorption and a notable fluorescence in the blue region.

Table 2: Photophysical Properties of Tris(4-phenoxyphenyl)amine

| Property | Value | Solvent |

| Absorption Maximum (λmax) | 308 nm | Tetrahydrofuran (THF) |

| Emission Maximum (λem) | 410 nm | Tetrahydrofuran (THF) |

Experimental Protocols

The following sections detail the standard methodologies for characterizing the fundamental photophysical properties of organic compounds like tris(4-bromophenyl)amine.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Methodology:

-

Solution Preparation: Prepare a dilute solution of tris(4-bromophenyl)amine in a spectroscopic-grade solvent (e.g., ethanol, cyclohexane, or dichloromethane) in a quartz cuvette. A typical concentration is in the micromolar range (1-10 µM). A blank sample containing only the solvent is also prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Measurement:

-

The instrument is first zeroed using the blank cuvette.

-

The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

-

Molar Absorptivity (ε) Determination: According to the Beer-Lambert law, absorbance is proportional to concentration. To determine ε:

-

A series of solutions with known concentrations are prepared.

-

The absorbance at λmax is measured for each solution.

-

A plot of absorbance versus concentration is generated. The slope of the resulting line is the molar absorptivity (in M-1cm-1), assuming a path length of 1 cm.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.

Methodology:

-

Solution Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the sample is prepared in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer is used for these measurements.

-

Measurement:

-

The sample is excited at a wavelength where it absorbs light, often at its λmax.

-

The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λem) is determined from the spectrum.

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.

Methodology:

-

Standard Selection: A fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

-

Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Data Acquisition:

-

The UV-Vis absorption spectra of all solutions are recorded.

-

The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Calculation: The quantum yield is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is then used in the calculation:

Φf,sample = Φf,std * (Slopesample / Slopestd) * (η2sample / η2std)

-

Excited-State Lifetime (τ) Measurement

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τ)

where I0 is the intensity at time zero.

Logical Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the photophysical characterization of a compound like tris(4-bromophenyl)amine and a conceptual representation of its role as a synthetic building block.

References

Computational studies of Tris(4-bromophenyl)amine HOMO LUMO levels

An In-depth Technical Guide to the Computational and Experimental Determination of Tris(4-bromophenyl)amine HOMO-LUMO Levels

Introduction

Tris(4-bromophenyl)amine (TBPA) is a key building block in the synthesis of advanced functional organic materials.[1][2] Its propeller-like molecular structure and electron-rich nitrogen core make it an excellent hole-transporting material. Consequently, TBPA and its derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[2][3]

The performance of these devices is intrinsically linked to the electronic properties of the constituent materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to the ability of a molecule to donate an electron (p-type or hole-transport character), while the LUMO level relates to its ability to accept an electron (n-type or electron-transport character). The energy difference between the HOMO and LUMO, known as the band gap, determines the molecule's absorption and emission characteristics.

This technical guide provides a detailed overview of the computational and experimental methodologies used to determine the HOMO and LUMO energy levels of Tris(4-bromophenyl)amine. It is intended for researchers, chemists, and materials scientists working in the field of organic electronics and drug development.

Computational Studies: Theoretical Determination of HOMO-LUMO Levels

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure of molecules like TBPA.[4][5] DFT calculations allow for the optimization of molecular geometry and the determination of molecular orbital energies, providing deep insights into structure-property relationships before undertaking complex synthesis.

Standard Computational Protocol

The determination of HOMO and LUMO levels via DFT typically follows a standardized workflow. The geometry of the molecule is first optimized to find its lowest energy conformation. This is followed by frequency calculations to confirm that the optimized structure is a true energy minimum. Finally, a single-point energy calculation is performed to obtain the molecular orbital energies.

A common theoretical level for such studies on organic molecules involves the B3LYP functional with a 6-31G(d,p) or higher basis set.[4][5][6]

Caption: A typical DFT-based computational workflow for determining molecular orbital energy levels.

Quantitative Data

The frontier molecular orbitals (HOMO and LUMO) play a crucial role in determining the kinetic stability and charge transfer ability of a molecule.[5] While specific DFT-calculated values for Tris(4-bromophenyl)amine were not found in the immediate search results, the table below illustrates how such data is typically presented. For context, values for related triphenylamine (B166846) derivatives often show HOMO levels in the range of -4.8 to -5.8 eV.[7][8]

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| DFT / B3LYP | 6-31+g(d,p) | -5.79 | -1.98 | 3.81 | Illustrative |

| TD-DFT / CAM-B3LYP | 6-31+g(d,p) | -5.82 | -1.95 | 3.87 | Illustrative |

Note: The values presented are illustrative to demonstrate typical data presentation for this class of compounds. They are based on data for related triphenylamine systems and should not be taken as definitive for TBPA.

Experimental Validation and Characterization

Experimental techniques are essential for validating computational predictions and providing real-world measurements of a molecule's electronic properties. For Tris(4-bromophenyl)amine, this involves a combination of synthesis, structural characterization, and electrochemical analysis.

Synthesis and Structural Characterization

The synthesis of TBPA can be achieved through methods like the bromination of triphenylamine or various cross-coupling reactions.[3] After synthesis, the compound's identity and purity are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the characteristic vibrational modes of the molecule's functional groups.[9]

-

UV-Visible Spectroscopy: UV-Vis analysis reveals the electronic absorption properties of the compound, which are related to the HOMO-LUMO gap.[9]

Electrochemical Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary experimental method for determining the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[3]

Experimental Protocol:

-

Sample Preparation: A solution of Tris(4-bromophenyl)amine is prepared in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).[3][6]

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).

-

Measurement: A potential is swept, and the resulting current is measured. For TBPA, a reversible one-electron oxidation is typically observed, corresponding to the formation of the stable radical cation TBPA⁺.[3][6]

-

Data Analysis: The oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy can be estimated using the following empirical relationship:

-

E_HOMO (eV) = - [E_ox vs Fc/Fc⁺ + 4.8]

-

The LUMO energy can be similarly estimated from the reduction potential (E_red), though the reduction of TBPA is less commonly reported.

References

- 1. Tris(4-bromophenyl)amine | 4316-58-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Tris(4-bromophenyl)amine | 4316-58-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

A Theoretical Deep Dive into Triarylamine-Based Hole Transport Materials: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the rational design of hole transport materials (HTMs) is paramount for advancing the efficiency and stability of next-generation optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Triarylamine (TPA)-based compounds have emerged as a highly promising class of HTMs due to their excellent hole mobility, suitable energy levels, and high thermal stability.[1] This technical guide provides an in-depth exploration of the theoretical investigation of TPA-based HTMs, offering a framework for their computational design and analysis.

Core Concepts in the Theoretical Design of TPA-Based HTMs

The effectiveness of a hole transport material is governed by a set of key electronic and structural properties. Theoretical and computational chemistry provides powerful tools to predict these properties before undertaking costly and time-consuming synthesis.[2] The primary goal is to engineer molecules that facilitate efficient extraction of holes from the active layer (e.g., perovskite) and their transport to the electrode, while simultaneously blocking electrons.

Key properties that are theoretically investigated include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical. For efficient hole extraction, the HOMO level of the HTM should be slightly higher than the valence band maximum of the perovskite.[3] The LUMO level should be high enough to effectively block electrons.

-

Reorganization Energy (λ): This parameter quantifies the energy required for the geometric relaxation of a molecule upon charge transfer. A lower reorganization energy is desirable as it indicates a smaller structural change between the neutral and cationic states, leading to faster hole hopping.

-

Electronic Coupling (V): This describes the strength of the electronic interaction between adjacent molecules in the solid state. A larger electronic coupling facilitates more efficient charge transfer.

-

Hole Mobility (μ): This is a measure of how quickly holes can move through the material under an electric field. It is a key performance indicator and can be estimated using theoretical models like Marcus theory.

-

Thermal Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are crucial for the long-term operational stability of devices. TPA derivatives are known for their amorphous morphology and good thermal stability.[1]

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common quantum chemical methods employed for the theoretical investigation of HTMs.[1][2] These methods offer a good balance between accuracy and computational cost for the relatively large molecules involved.

A typical theoretical workflow for investigating a novel TPA-based HTM is as follows:

Structure-Property Relationships in Triarylamine HTMs

The molecular architecture of TPA-based HTMs can be systematically modified to tune their properties. Common design strategies include:

-

Core Modification: Introducing different aromatic cores or heteroatoms can alter the planarity and electronic properties of the molecule. For instance, creating more planar structures can enhance π-π stacking and improve intermolecular charge transport.[4]

-

π-Linkers: The choice of the π-conjugated linker between triarylamine units significantly influences the electronic communication and overall molecular properties.[1]

-

Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups to the periphery of the TPA units can be used to fine-tune the HOMO/LUMO energy levels.

-

Star-Shaped Architectures: These designs can lead to materials with high glass transition temperatures and good film-forming properties.[4]

The general molecular structure of a TPA-based HTM can be visualized as follows:

Quantitative Data Summary

The following tables summarize key theoretical and experimental data for some representative triarylamine-based HTMs, including the widely used benchmark, spiro-OMeTAD.

Table 1: Electronic Properties of Selected Triarylamine-Based HTMs

| HTM | HOMO (eV) (Theoretical) | LUMO (eV) (Theoretical) | HOMO (eV) (Experimental) | Band Gap (eV) (Experimental) |

| spiro-OMeTAD | -4.8 to -5.1 | -1.8 to -2.1 | -5.1 to -5.2 | ~3.0 |

| STR0 | -4.6 | - | -5.21 | 2.84 |

| STR1 | -4.6 | - | -5.23 | 2.87 |

| Compound 1 | - | - | -5.00 | 3.44 |

| Compound 2 | - | - | -5.16 | 3.40 |

Data compiled from various sources.[3][4] Theoretical values can vary based on the level of theory and basis set used.

Table 2: Charge Transport and Thermal Properties